α2-Adrenoceptor Affinity of Org 6906 Compared to Mirtazapine and Yohimbine
Org 6906 exhibits moderate affinity for α2-adrenoceptors with a pKi value of 6.3, measured via displacement of [3H]rauwolscine [1]. This affinity is comparable to that of the clinically used antidepressant mirtazapine (pKi = 6.95) but substantially lower than that of the reference α2 antagonist yohimbine (pKi = 8.00-9.17) [2]. This quantitative profile positions Org 6906 as a tool for investigating α2-mediated effects without the potent, sometimes confounding, receptor blockade induced by high-affinity antagonists.
| Evidence Dimension | α2-Adrenoceptor Affinity (pKi) |
|---|---|
| Target Compound Data | pKi = 6.3 |
| Comparator Or Baseline | Mirtazapine: pKi = 6.95; Yohimbine: pKi = 8.00-9.17 |
| Quantified Difference | Org 6906 has 4.5-fold lower affinity than mirtazapine and 50- to 700-fold lower affinity than yohimbine |
| Conditions | Radioligand binding assay using [3H]rauwolscine on rat brain membranes |
Why This Matters
The moderate α2 affinity avoids the severe cardiovascular and sedative effects associated with high-potency α2 antagonists, making Org 6906 preferable for in vivo behavioral studies where α2 blockade must be balanced with physiological tolerance.
- [1] MedChemExpress. (2024). Org 6906 product datasheet. View Source
- [2] Adooq Bioscience. (2024). Yohimbine hydrochloride product datasheet. View Source
